Cannabinoid Receptor Affinity: Ki Values for CB1 and CB2 of 1,2,3-Cyclohexanetriol-Derived 2-AG Analogues
A series of 2-arachidonoyl esters of 1,2,3-cyclohexanetriol were synthesized as conformationally constrained analogues of the endocannabinoid 2-arachidonoylglycerol (2-AG). The binding affinities (Ki) for CB1 and CB2 cannabinoid receptors were determined and compared to the endogenous ligand 2-AG. The optically active isomer (+)-8 (AM4434) exhibited a CB1 Ki of 970 nM and a CB2 Ki of 370 nM, while its enantiomer (-)-8 (AM4435) showed a CB1 Ki of 4200 nM and a CB2 Ki of 1200 nM [1]. For reference, the endogenous ligand 2-AG has a reported CB1 Ki of 472 nM [2].
| Evidence Dimension | CB1 and CB2 Cannabinoid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | AM4434: CB1 Ki 970 nM, CB2 Ki 370 nM; AM4435: CB1 Ki 4200 nM, CB2 Ki 1200 nM |
| Comparator Or Baseline | 2-Arachidonoylglycerol (2-AG, endogenous ligand): CB1 Ki 472 nM (range: 100-2400 nM) |
| Quantified Difference | AM4434 CB1 Ki is 2.1-fold lower affinity than 2-AG (970 nM vs 472 nM). AM4435 CB1 Ki is 8.9-fold lower affinity (4200 nM vs 472 nM). |
| Conditions | Competition-equilibrium binding assay using [3H]CP55940 radioligand on rat brain (CB1) and mouse spleen (CB2) membrane preparations. |
Why This Matters
This data defines the stereochemical requirements for CB receptor engagement, demonstrating that 1,2,3-cyclohexanetriol-derived probes with defined stereochemistry can achieve sub-micromolar affinities comparable to the natural ligand, a feature not shared by other cyclitol scaffolds.
- [1] Vadivel, S. K., Vardarajan, S., Duclos, R. I., Wood, J. T., Guo, J., & Makriyannis, A. (2007). Conformationally constrained analogues of 2-arachidonoylglycerol. Bioorganic & Medicinal Chemistry Letters, 17(21), 5959–5963. PMID: 17826996. View Source
- [2] Mechoulam, R., Ben-Shabat, S., Hanuš, L., Ligumsky, M., Kaminski, N. E., Schatz, A. R., ... & Vogel, Z. (1995). Identification of an endogenous 2-monoglyceride, present in canine gut, that binds to cannabinoid receptors. Biochemical Pharmacology, 50(1), 83-90. View Source
